Capsanthin

Übersicht

Beschreibung

Capsanthin is a naturally occurring red pigment found predominantly in the fruits of the Capsicum annuum species, such as red bell peppers and paprika. It belongs to the xanthophyll class of carotenoids, which are oxygen-containing hydrocarbons. This compound is known for its vibrant red color and potent antioxidant properties, making it a valuable compound in various fields, including food, cosmetics, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Capsanthin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the extraction of this compound from red pepper fruits using organic solvents such as acetone or ethanol. The extracted pigment is then purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of paprika oleoresin, which contains a high concentration of this compound. The extraction process typically involves grinding the dried paprika fruits, followed by solvent extraction and purification. Advanced techniques such as supercritical fluid extraction and microencapsulation are also employed to enhance the stability and bioavailability of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Capsanthin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Isomerisierung. Diese Reaktionen werden von Faktoren wie Licht, Wärme und dem Vorhandensein reaktiver Sauerstoffspezies beeinflusst .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann in Gegenwart von Sauerstoff oder anderen Oxidationsmitteln oxidiert werden, was zur Bildung von Epoxiden und anderen Oxidationsprodukten führt.

Reduktion: Reduktionsreaktionen von this compound sind weniger häufig, können aber unter bestimmten Bedingungen unter Verwendung von Reduktionsmitteln auftreten.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Oxidationsprodukte wie Epoxide und hydroxylierte Derivate. Diese Produkte können die Farbe und die antioxidativen Eigenschaften von this compound deutlich verändern .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Properties

Recent studies have highlighted capsanthin's potential as an anticancer agent. A study demonstrated that this compound induces cytotoxic and genotoxic effects in human prostate cancer cell lines (LNCaP and PC-3). The treatment resulted in a significant reduction in cell viability at concentrations of 250 µM and above, alongside evidence of DNA damage and apoptotic cell death . This suggests that this compound may play a role in cancer prevention or treatment.

1.2 Cardiovascular Health

This compound has been shown to inhibit atherosclerotic plaque formation and vascular inflammation in hyperlipidemic mouse models. A study found that dietary this compound significantly reduced plasma levels of total cholesterol and low-density lipoprotein cholesterol, while also decreasing aortic plaque formation . These findings indicate its potential as a dietary supplement for cardiovascular health.

Nutritional Applications

2.1 Eye Health

This compound has been investigated for its effects on ocular health, particularly in alleviating dry eye symptoms. Research using a benzalkonium chloride-induced dry eye model in rats showed that this compound supplementation improved tear break-up time, tear volume, and reduced corneal inflammation. The study concluded that this compound could serve as a holistic approach to eye care .

2.2 Antioxidant Properties

As a potent antioxidant, this compound can quench free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases . Its antioxidant capacity makes it valuable in dietary supplements aimed at enhancing overall health.

Cosmetic Applications

This compound's antioxidant properties extend to the cosmetic industry, where it is utilized for its skin-protective effects. It is incorporated into formulations aimed at reducing oxidative stress on skin cells, thus potentially preventing premature aging and skin damage . The compound's ability to stabilize cellular membranes further supports its use in skin care products.

Agricultural Applications

In agriculture, this compound is being explored for its potential as a natural pesticide due to its ability to inhibit certain pathogens. Its application could reduce reliance on synthetic pesticides, promoting sustainable agricultural practices. Additionally, this compound's role in enhancing the nutritional quality of crops makes it an attractive option for biofortification efforts.

Data Summary Table

Case Studies

Case Study 1: Anticancer Effects

- Objective : To assess the cytotoxic effects of this compound on prostate cancer cells.

- Methodology : Treatment with varying concentrations of this compound; analysis via MTT assay and Comet assay.

- Results : Significant reduction in cell viability at concentrations ≥250 µM; DNA damage observed.

- : this compound shows promise as an anticancer agent warranting further research .

Case Study 2: Ocular Health

- Objective : To evaluate the effectiveness of this compound on dry eye symptoms.

- Methodology : Supplementation in rat model; assessment of tear production and inflammation.

- Results : Improved tear break-up time and reduced corneal inflammation noted across all dosage groups.

- : this compound may provide a comprehensive solution for managing dry eye conditions .

Wirkmechanismus

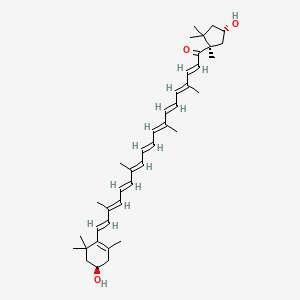

Capsanthin exerts its effects primarily through its potent antioxidant activity. The characteristic chemical structure of this compound, which includes a keto group and a long chain of 11 conjugated dienes, allows it to effectively scavenge free radicals and quench singlet oxygen. This antioxidant activity is responsible for its chemopreventive, antitumor, anti-inflammatory, and antidiabetic effects .

Molecular Targets and Pathways: this compound targets various molecular pathways involved in oxidative stress, inflammation, and cell proliferation. It modulates the activity of enzymes and signaling molecules, thereby exerting its protective effects on cells and tissues .

Vergleich Mit ähnlichen Verbindungen

Capsanthin ist unter den Carotinoiden einzigartig aufgrund seiner starken antioxidativen Kapazität, die auf seine chemische Struktur zurückzuführen ist. Ähnliche Verbindungen umfassen:

Capsorubin: Ein weiteres rotes Pigment, das in Capsicum annuum vorkommt, teilt Capsorubin ähnliche antioxidative Eigenschaften mit this compound, unterscheidet sich aber in seiner chemischen Struktur.

Zeaxanthin: Ein gelboranges Carotinoid, das in verschiedenen Obst- und Gemüsesorten vorkommt, ist Zeaxanthin bekannt für seine Rolle bei der Augengesundheit und seine antioxidativen Eigenschaften.

This compound sticht durch seine leuchtend rote Farbe und seine höhere antioxidative Kapazität im Vergleich zu anderen Carotinoiden hervor, was es zu einer wertvollen Verbindung in verschiedenen Anwendungen macht .

Biologische Aktivität

Capsanthin, a carotenoid pigment primarily found in red peppers (Capsicum annuum), has garnered attention for its diverse biological activities. This article delves into the biological effects of this compound, focusing on its antioxidant properties, anti-inflammatory effects, potential in cancer treatment, and implications for metabolic health.

Overview of this compound

This compound is a red pigment that contributes to the color of various Capsicum species. It is a member of the carotenoid family and is noted for its strong antioxidant activity. Unlike some other carotenoids, this compound has lower bioavailability but exhibits significant health benefits, including anti-inflammatory and anticancer properties.

Antioxidant Activity

This compound displays potent antioxidant capabilities, which play a crucial role in mitigating oxidative stress. Studies indicate that this compound can scavenge free radicals and reduce oxidative damage in cells.

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes and reduces markers of oxidative stress in various cell types .

- Comparative Efficacy : In comparative studies, this compound has shown stronger antioxidant activity than other carotenoids such as β-carotene and lutein .

Anti-Inflammatory Effects

Research highlights this compound's ability to attenuate inflammation, particularly in obesity-related conditions. It has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Mechanism : this compound modulates adipocyte function by reducing inflammatory markers and promoting insulin sensitivity through increased adiponectin levels .

- Case Study : In a mouse model of high-fat diet-induced obesity, this compound-enriched diets significantly decreased body weight gain and reduced white adipose tissue mass .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, demonstrating its ability to induce apoptosis and inhibit tumor growth.

- Cell Line Studies : this compound was found to significantly reduce cell viability in prostate cancer cell lines (PC-3 and LNCaP) at concentrations as low as 250 µM. It also caused DNA damage and apoptosis in these cells .

- Mechanism of Action : this compound induces G1/S phase cell cycle arrest and enhances sensitivity to chemotherapeutic agents like erlotinib, suggesting its role as an adjunct in cancer therapy .

Metabolic Health Benefits

This compound has been associated with improvements in metabolic health parameters, making it a candidate for addressing obesity and related metabolic disorders.

- Weight Management : In studies involving mice, this compound supplementation led to significant reductions in body weight and fat mass without adverse effects on liver health .

- Biomarker Modulation : Treatment with this compound resulted in favorable changes in biomarkers such as decreased leptin levels and increased HDL cholesterol .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIRVAXUEZSDNC-RDJLEWNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905012 | |

| Record name | Capsanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 3.41X10-10 mg/L at 25 °C (estimated), Freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide. | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.65X10-18 mm Hg at 25 °C (estimated) | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deep carmine-red needles from petroleum ether | |

CAS No. |

465-42-9 | |

| Record name | Capsanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,3'S,5'R)-3,3'-dihydroxy-β,κ-caroten-6'-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420NY1J57N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176 °C | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.